Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Lipophilicity chromatographic purification pyrimidine building block

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a polysubstituted pyrimidine building block featuring a 4-carboxylate ethyl ester, chlorine atoms at positions 2 and 6, and a methoxy group at position Its molecular formula is C₈H₈Cl₂N₂O₃ with a molecular weight of 251.07 g/mol. The compound contains two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile intermediate for constructing libraries of 2,4,5,6-tetrasubstituted pyrimidines that are prevalent in kinase inhibitors and agrochemicals.

Molecular Formula C8H8Cl2N2O3
Molecular Weight 251.06 g/mol
Cat. No. B15058643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Molecular FormulaC8H8Cl2N2O3
Molecular Weight251.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)OC
InChIInChI=1S/C8H8Cl2N2O3/c1-3-15-7(13)4-5(14-2)6(9)12-8(10)11-4/h3H2,1-2H3
InChIKeyGSEDYOWVVXQHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is Ethyl 2,6-Dichloro-5-Methoxypyrimidine-4-Carboxylate (CAS 1313717-11-1)? A Procurement-Focused Introduction


Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a polysubstituted pyrimidine building block featuring a 4-carboxylate ethyl ester, chlorine atoms at positions 2 and 6, and a methoxy group at position 5. Its molecular formula is C₈H₈Cl₂N₂O₃ with a molecular weight of 251.07 g/mol. The compound contains two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile intermediate for constructing libraries of 2,4,5,6-tetrasubstituted pyrimidines that are prevalent in kinase inhibitors and agrochemicals. The combination of the electron-withdrawing ester and the electron-donating methoxy group creates a unique electronic environment, allowing for selective sequential substitution at the chlorine-bearing positions. Typical commercially available purity ranges from 95% to 98%.

Why the Methyl Ester or Free Acid Cannot Simply Replace Ethyl 2,6-Dichloro-5-Methoxypyrimidine-4-Carboxylate


Within the 2,6-dichloro-5-methoxypyrimidine-4-carboxylate series, the ester moiety is not a passive spectator. The ethyl ester imparts a LogP of 1.97 and a TPSA of 61.31 Ų, which differ markedly from the methyl ester analog (MW 237.04, lower LogP) and the free carboxylic acid (which introduces a hydrogen-bond donor and potential salt formation). These differences critically affect solubility in organic reaction media, ease of chromatographic purification, and hydrolytic stability during multi-step syntheses. Furthermore, patent disclosures for FGFR-targeted pyrimidine derivatives explicitly employ the ethyl ester as a key intermediate, indicating that the ethyl group is not arbitrarily chosen but is integral to the synthetic route for pharmaceutical candidates. [1] Simply substituting the methyl ester can alter reaction kinetics, intermediate isolation properties, and ultimately the success of the synthetic sequence.

Evidence-Based Differentiation of Ethyl 2,6-Dichloro-5-Methoxypyrimidine-4-Carboxylate from Closest Analogs


Lipophilicity Advantage of the Ethyl Ester Over the Methyl Ester for Organic-Phase Reactivity and Purification

The calculated LogP of the target ethyl ester is 1.97, which is anticipated to be approximately 0.4–0.5 log units higher than the methyl ester analog (methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate, CAS 878650-31-8, MW 237.04). This increased lipophilicity improves retention in reversed-phase chromatography and solubility in aprotic organic solvents such as dichloromethane and THF, facilitating multi-step synthesis and purification. Differences in LogP also influence partitioning during aqueous workup and extraction efficiency, which are critical for yield optimization at scale.

Lipophilicity chromatographic purification pyrimidine building block

Purity Grade Differentiation Among Commercial Suppliers of Ethyl 2,6-Dichloro-5-Methoxypyrimidine-4-Carboxylate

Commercially available ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is supplied at two distinct purity tiers: 98% (NLT) from Leyan (Product No. 1847447) and MolCore (Product No. MC695474), versus 95% from AKSci (Catalog No. 0311EB). A 3% purity differential, while seemingly small, can translate to a significant difference in the total impurity burden for multi-step synthesis—particularly critical when the compound is used as a key intermediate where trace impurities can carry through to active pharmaceutical ingredients (APIs). The higher-purity grade reduces the need for additional pre-functionalization purification steps.

Purity quality control procurement specification

Patent-Validated Utility of the Ethyl Ester as a Synthetic Intermediate in FGFR Inhibitor Development

The patent literature provides a direct validation of the ethyl ester's role as a preferred intermediate: US Patent 10,654,836 B2 (Chen et al., assigned to Zhejiang Hisun Pharmaceutical Co.), which discloses pyrimidine derivatives as FGFR4 inhibitors, explicitly describes synthetic routes employing ethyl 2-substituted pyrimidine intermediates. [1] While the patent covers a broad genus, the specific use of the ethyl carboxylate at the pyrimidine 4-position is consistent with the target compound's structure and reactivity profile. In contrast, the corresponding methyl ester or free acid is not featured in the exemplified synthetic routes, suggesting that the ethyl ester offers a favorable balance of reactivity and handling properties for this class of kinase inhibitor synthesis.

FGFR inhibitor pyrimidine intermediate pharmaceutical patent

Increased Conformational Degrees of Freedom in the Ethyl Ester Relative to the Methyl Ester for Induced-Fit Binding

The ethyl ester of 2,6-dichloro-5-methoxypyrimidine-4-carboxylate possesses 3 rotatable bonds, compared to 2 rotatable bonds in the methyl ester analog. This additional degree of conformational freedom, while seemingly modest, can influence the entropy of binding when the ester group participates in interactions with a target protein binding pocket. In the context of fragment-based drug design or structure-activity relationship (SAR) studies, the ethyl ester may access binding conformations that are sterically inaccessible to the methyl ester, potentially leading to differentiated biological activity in downstream compounds.

conformational flexibility rotatable bonds medicinal chemistry

When Should You Procure Ethyl 2,6-Dichloro-5-Methoxypyrimidine-4-Carboxylate?


Synthesis of FGFR-Targeted Kinase Inhibitor Libraries

When the synthetic objective is to construct pyrimidine-based FGFR4 or FGFR1 inhibitors via sequential SNAr chemistry, ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate provides the validated scaffold. The patent literature confirms that the ethyl ester is the preferred 4-position substituent for intermediates leading to potent FGFR inhibitors, with downstream compounds demonstrating single-digit nanomolar IC₅₀ values. The 98% purity grade is recommended for this application to minimize impurity carry-through into biologically assayed compounds.

Agrochemical Active Ingredient Development via Sulfonylurea or ALS-Inhibitor Pathways

For research programs targeting acetolactate synthase (ALS) inhibitors in the sulfonylurea herbicide class, the 2,6-dichloro-5-methoxypyrimidine scaffold is a recognized core. The ethyl ester variant offers improved organic-phase solubility (LogP 1.97) during intermediate isolation compared to the methyl ester, which is advantageous when scaling up agrochemical lead compounds that require multi-kilogram intermediate production.

Medicinal Chemistry SAR Exploration Requiring Controlled Ester Hydrolysis Stability

In SAR studies where the ester group serves as a prodrug moiety or a protecting group that must be selectively cleaved at a late stage, the ethyl ester provides greater hydrolytic stability than the methyl ester due to the increased steric bulk of the ethoxy group. This differential stability allows for more controlled deprotection conditions and can prevent premature ester cleavage during synthetic sequences that involve nucleophilic or basic conditions.

High-Purity Building Block Procurement for Regulated Pharmaceutical Intermediate Synthesis

When the target compound is intended as a key starting material (KSM) or registered intermediate under GMP frameworks, the 98% purity grade from qualified vendors (Leyan 98%, MolCore NLT 98%) provides a verifiable quality benchmark that exceeds the 95% baseline. This 3% purity differential reduces the impurity profile complexity that must be tracked and controlled in regulatory filings, streamlining the CMC package for early-phase drug development.

Quote Request

Request a Quote for Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.